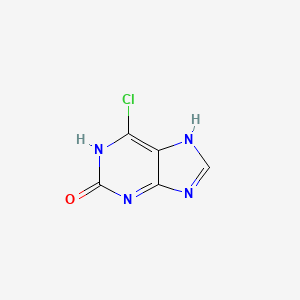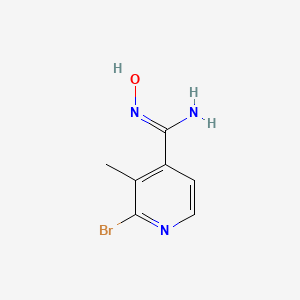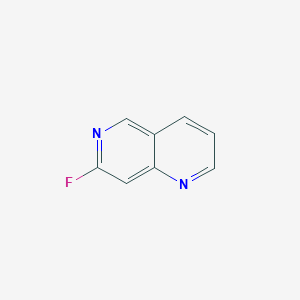
6-Chloro-1H-purin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1H-purin-2(3H)-one is a chlorinated purine derivative with the molecular formula C5H3ClN4O It is a heterocyclic aromatic organic compound that is structurally related to purine, a fundamental component of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-purin-2(3H)-one typically involves the chlorination of purine derivatives. One common method is the reaction of 2-aminopurine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
- Dissolve 2-aminopurine in an appropriate solvent, such as dimethylformamide (DMF).
- Add phosphorus oxychloride dropwise while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction with water and neutralize with a base, such as sodium bicarbonate.
- Isolate the product by filtration and purify using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production.
化学反応の分析
Types of Reactions
6-Chloro-1H-purin-2(3H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of 6-substituted purine derivatives.
Oxidation: Formation of oxo-purine derivatives.
Reduction: Formation of amino or hydroxy-purine derivatives.
科学的研究の応用
6-Chloro-1H-purin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents. Its derivatives have shown activity against various viral infections and cancer cell lines.
Biological Studies: Used as a tool compound to study enzyme mechanisms and nucleic acid interactions.
Pharmaceuticals: Incorporated into drug design and development for its potential therapeutic properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 6-Chloro-1H-purin-2(3H)-one and its derivatives often involves interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by mimicking natural substrates or binding to active sites. This inhibition can disrupt cellular processes, leading to antiviral or anticancer effects. The molecular targets and pathways involved vary depending on the specific derivative and application.
類似化合物との比較
Similar Compounds
- 6-Chloro-9H-purin-2-amine
- 2-Amino-6-chloropurine
- 6-Chloro-7H-purin-2-amine
Comparison
6-Chloro-1H-purin-2(3H)-one is unique due to its specific substitution pattern and reactivity. Compared to other chlorinated purines, it offers distinct advantages in terms of synthetic accessibility and versatility in chemical reactions. Its derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research.
特性
分子式 |
C5H3ClN4O |
|---|---|
分子量 |
170.56 g/mol |
IUPAC名 |
6-chloro-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |
InChIキー |
HGGABEBVHWDOIE-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NC(=O)NC(=C2N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)




![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)






